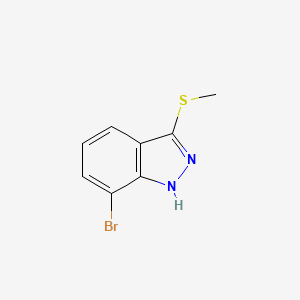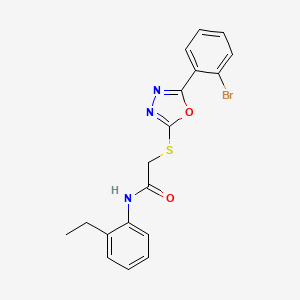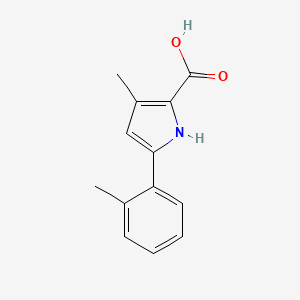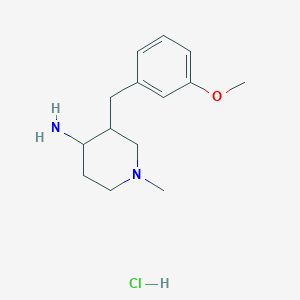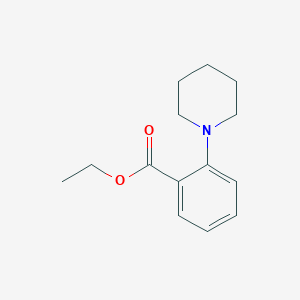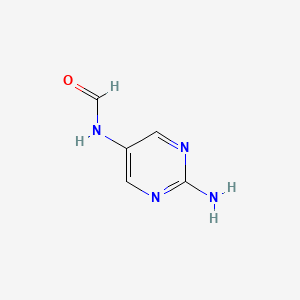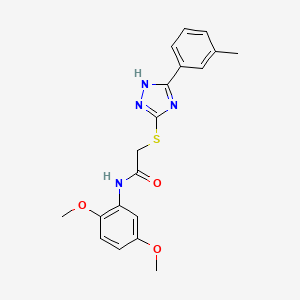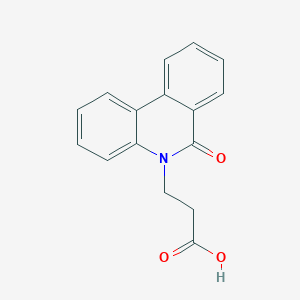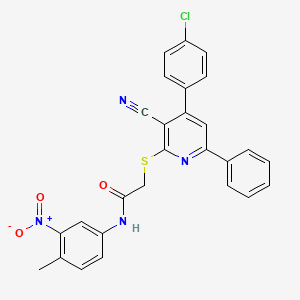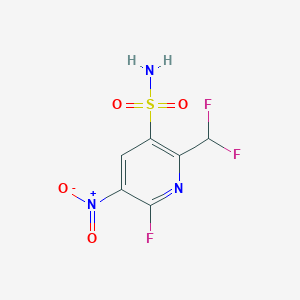
2-(Difluoromethyl)-6-fluoro-5-nitropyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)-6-fluoro-5-nitropyridine-3-sulfonamide is a compound of significant interest in the field of organic chemistry. This compound features a pyridine ring substituted with difluoromethyl, fluoro, nitro, and sulfonamide groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-6-fluoro-5-nitropyridine-3-sulfonamide typically involves multiple steps, starting from commercially available precursorsThis can be achieved using reagents such as TMS-CF2H (trimethylsilyl difluoromethyl) under metal-free conditions . The fluoro and nitro groups can be introduced through electrophilic aromatic substitution reactions, while the sulfonamide group is typically added via sulfonylation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to streamline the process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-6-fluoro-5-nitropyridine-3-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-(Difluoromethyl)-6-fluoro-5-nitropyridine-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-6-fluoro-5-nitropyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins .
Comparison with Similar Compounds
Similar Compounds
2-(Difluoromethyl)-6-fluoropyridine: Lacks the nitro and sulfonamide groups, making it less versatile.
6-Fluoro-5-nitropyridine-3-sulfonamide: Lacks the difluoromethyl group, resulting in different chemical properties.
2-(Difluoromethyl)-5-nitropyridine-3-sulfonamide: Similar structure but different substitution pattern
Uniqueness
2-(Difluoromethyl)-6-fluoro-5-nitropyridine-3-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both difluoromethyl and sulfonamide groups enhances its potential as a pharmaceutical agent, offering improved metabolic stability and enzyme inhibition properties .
Properties
Molecular Formula |
C6H4F3N3O4S |
|---|---|
Molecular Weight |
271.18 g/mol |
IUPAC Name |
2-(difluoromethyl)-6-fluoro-5-nitropyridine-3-sulfonamide |
InChI |
InChI=1S/C6H4F3N3O4S/c7-5(8)4-3(17(10,15)16)1-2(12(13)14)6(9)11-4/h1,5H,(H2,10,15,16) |
InChI Key |
LKSCJOZPYNJSAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=C1S(=O)(=O)N)C(F)F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





